Enthalpy of Formation and Combustion: Thermochemical Stability Advantage Over 2,3-Dichloroquinoxaline
The standard molar enthalpy of combustion (ΔcHm°) for crystalline 2,3,6,7-tetrachloroquinoxaline is 3564.1 ± 1.3 kJ·mol⁻¹, which is 314.0 kJ·mol⁻¹ lower than that of 2,3-dichloroquinoxaline (3878.1 ± 1.3 kJ·mol⁻¹), indicating a substantially lower energy content and greater thermodynamic stability of the tetrachloro compound . Concurrently, the standard molar enthalpy of sublimation (Δcr,lgHm°) at T = 298.15 K is 105.9 ± 2.2 kJ·mol⁻¹ for the tetrachloro species versus 91.8 ± 1.1 kJ·mol⁻¹ for the dichloro analogue, reflecting stronger intermolecular interactions in the crystalline lattice .
| Evidence Dimension | Standard molar enthalpy of combustion and sublimation |
|---|---|
| Target Compound Data | ΔcHm° = 3564.1 ± 1.3 kJ·mol⁻¹; Δcr,lgHm° = 105.9 ± 2.2 kJ·mol⁻¹ |
| Comparator Or Baseline | 2,3-Dichloroquinoxaline: ΔcHm° = 3878.1 ± 1.3 kJ·mol⁻¹; Δcr,lgHm° = 91.8 ± 1.1 kJ·mol⁻¹ |
| Quantified Difference | ΔcHm° difference: 314.0 kJ·mol⁻¹ lower; Δcr,lgHm° difference: 14.1 kJ·mol⁻¹ higher |
| Conditions | Rotating-bomb combustion calorimetry in oxygen at T = 298.15 K to yield CO₂(g), N₂(g), and HCl·600H₂O(l); sublimation measured by Calvet microcalorimetry |
Why This Matters
Higher thermodynamic stability and stronger crystalline lattice interactions imply better long-term storage stability and potentially higher thermal processing windows compared to less chlorinated analogs, reducing decomposition risk during synthesis.
- [1] da Silva, M. A. V. R., et al. Thermochemical study of chloropyrazines and chloroquinoxalines. J. Chem. Thermodyn. 2004, 36, 377–383. DOI: 10.1016/j.jct.2004.01.004. View Source
